molecular formula C14H20O4 B1585255 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate CAS No. 2386-87-0

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Cat. No.: B1585255
CAS No.: 2386-87-0
M. Wt: 252.31 g/mol
InChI Key: YXALYBMHAYZKAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate are polymers in the system, specifically those with hydroxyl, carboxyl, or amine groups . The compound’s dual epoxide functionality allows it to react with these groups, creating high cross-linking .

Mode of Action

This compound reacts by cationic polymerization using thermolatent photoinitiators . This reaction forms crosslinked insoluble thermosets . The presence of the ester group in the compound greatly retards the rate of polymerization .

Biochemical Pathways

The compound affects the polymerization pathway. It reacts with the hydroxyl, carboxyl, or amine groups of polymers, leading to the formation of crosslinked insoluble thermosets . This process is known as cationic polymerization .

Pharmacokinetics

Its low viscosity and excellent electrical properties suggest that it may have good bioavailability in the system .

Result of Action

The result of the action of this compound is the formation of crosslinked insoluble thermosets . These thermosets have high heat and chemical resistance and good adhesion . Homopolymerized compound is extremely brittle .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of elastomer particles in the epoxy matrix, such as rubber or silicone, can address the brittleness of the homopolymerized compound . Additionally, the compound’s thermal stability and weatherability suggest that it can maintain its efficacy and stability under various environmental conditions .

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXALYBMHAYZKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-98-7
Record name 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-98-7
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DSSTOX Substance ID

DTXSID2027466
Record name ECC
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Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [MSDSonline]
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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CAS No.

2386-87-0, 25085-98-7, 37042-87-8
Record name 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=2386-87-0
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Record name UT-632
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Record name Ctcloaliphatic epoxy resin UP-632
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Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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Record name ECC
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Record name 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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Record name (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE
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Record name 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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